3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate

Description

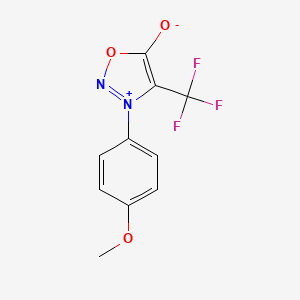

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate is a heterocyclic compound featuring a 1,2,3-oxadiazolium core substituted with a 4-methoxyphenyl group at position 3 and a trifluoromethyl group at position 2. Its molecular formula is C₁₀H₈F₃N₂O₃, with a planar oxadiazole ring stabilized by resonance and intramolecular interactions . Key structural attributes include:

Properties

IUPAC Name |

3-(4-methoxyphenyl)-4-(trifluoromethyl)oxadiazol-3-ium-5-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O3/c1-17-7-4-2-6(3-5-7)15-8(10(11,12)13)9(16)18-14-15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMLXTCNLMVPRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[N+]2=NOC(=C2C(F)(F)F)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from N-(4-Methoxyphenyl)glycine

The most widely reported method involves nitrosation of N-(4-methoxyphenyl)glycine followed by cyclodehydration.

Procedure :

-

Nitrosation :

-

Cyclodehydration :

Mechanochemical Synthesis

Solvent-Free Ball Milling

This eco-friendly approach avoids toxic solvents and reduces reaction times.

Procedure :

-

Grinding :

-

Workup :

Alternative Nitrosation Strategies

Use of Isoamyl Nitrite

For acid-sensitive substrates, isoamyl nitrite replaces NaNO2/HCl:

Procedure :

-

N-(4-Methoxyphenyl)glycine (1.0 equiv) and isoamyl nitrite (1.1 equiv) react in dimethoxyethane (DME) at 25°C for 5 hours.

-

Cyclization with TFAA at 0°C for 1.5 hours yields the product.

Functionalization at the C4 Position

Introduction of Trifluoromethyl Group

The trifluoromethyl group is introduced via:

-

Copper-Mediated Trifluoromethylation :

Comparative Analysis of Methods

Mechanistic Insights

-

Nitrosation :

-

Cyclodehydration :

-

Trifluoromethylation :

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazolium ring to other functional groups.

Substitution: The trifluoromethyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

The structure of 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate features an oxadiazole ring that enhances its chemical reactivity and biological interactions. The trifluoromethyl group is known to increase lipophilicity and stability.

Reaction Conditions

The synthesis usually requires controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common solvents include toluene and dichloromethane.

Medicinal Chemistry

The compound has shown potential as a scaffold for developing new pharmaceuticals due to its ability to interact with biological targets:

- Enzyme Inhibition : Studies suggest that the oxadiazole moiety can enhance binding affinity to enzyme active sites, making it a candidate for drug development against various diseases.

Agrochemicals

Research indicates that compounds with similar structures exhibit herbicidal and fungicidal properties. The trifluoromethyl group may contribute to increased biological activity against pests.

Material Science

In materials science, this compound can be used as a building block for synthesizing polymers with specific properties such as thermal stability and electrical conductivity.

Preliminary studies have indicated that this compound may possess various biological activities:

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Potential : Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation.

Related Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| Trifluoromethyl Ketones | Contains trifluoromethyl | Used in pharmaceuticals |

| Benzofuran Derivatives | Similar ring structure | Medicinal chemistry |

Unique Aspects

The combination of the trifluoromethyl group and the oxadiazole ring in this compound distinguishes it from other compounds, providing unique chemical reactivity and potential for diverse applications.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The oxadiazolium ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Heterocyclic Compounds

Key Observations :

- Heterocyclic Core: The target’s oxadiazolium ring is less common than triazole or thiazole cores in bioactive compounds.

- Substituent Effects : The 4-methoxyphenyl group contributes electron-donating effects, while the trifluoromethyl (CF₃) group is strongly electron-withdrawing. This combination may optimize solubility and binding affinity in therapeutic contexts .

Biological Activity

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C10H7F3N2O3

- Molecular Weight : 260.17 g/mol

- CAS Number : 1429485-53-9

- IUPAC Name : 3-(4-methoxyphenyl)-4-(trifluoromethyl)oxadiazol-3-ium-5-olate

Synthesis

The synthesis of this compound typically involves:

- Reaction of 4-methoxyphenylhydrazine with trifluoroacetic anhydride.

- Cyclization to form the oxadiazole ring.

- Multi-step reactions under controlled conditions to ensure high yield and purity .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Gram-positive bacteria : The compound showed effective inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 40 μg/mL.

- Gram-negative bacteria : Inhibition against Escherichia coli and Pseudomonas aeruginosa was also observed, with MIC values of 200 μg/mL and 500 μg/mL respectively .

Anticancer Activity

The compound has been evaluated for its anticancer properties:

- In vitro studies demonstrated that it induces apoptosis in cancer cell lines, particularly in MCF cells, with a reported IC50 value of 25.72 ± 3.95 μM.

- Animal models showed suppression of tumor growth when treated with this compound .

Anti-inflammatory and Analgesic Effects

The oxadiazole derivatives are noted for their anti-inflammatory effects:

- Compounds similar to 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium have been linked to reduced inflammation in various models, suggesting potential use in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazoles is influenced by their structural features:

- Substituents : The presence of trifluoromethyl and methoxy groups enhances lipophilicity and biological activity.

- Ring Structure : The oxadiazole ring facilitates interactions with biological targets via hydrogen bonding and π-stacking .

Case Studies

Recent studies have highlighted the potential of oxadiazole derivatives in drug design:

- A comparative study on the synthesis and biological activity of various oxadiazoles revealed their effectiveness against a range of pathogens and cancer cell lines.

- Another study focused on the synthesis of new oxadiazole derivatives showed promising results in inhibiting viral infections and tumor growth in preclinical models .

Q & A

Q. Basic Research Focus

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.

- Anticancer : MTT assay on HCT-116 or MCF-7 cells, with EC₅₀ calculated via GraphPad Prism.

Include cytotoxicity controls (e.g., HEK-293 cells) to assess selectivity .

Which HPLC conditions effectively separate the compound from synthetic by-products?

Basic Research Focus

Use a C18 column (5 µm, 250 × 4.6 mm) with:

- Mobile phase : Acetonitrile/0.1% formic acid (60:40).

- Flow rate : 1.0 mL/min, UV detection at 254 nm.

Retention time typically 8–10 minutes. Validate method per ICH guidelines (RSD <2%) .

How can regioselectivity be controlled during substitution reactions?

Advanced Research Focus

Regioselectivity in SNAr reactions is influenced by:

- Solvent polarity : DMF favors para substitution over ortho.

- Temperature : Lower temps (0–5°C) reduce kinetic by-products.

Methoxyphenyl groups act as directing groups; use protecting groups (e.g., Boc) to block unwanted sites .

How should complex NMR splitting patterns be interpreted?

Basic Research Focus

For ¹H NMR:

- Trifluoromethyl causes splitting in adjacent protons (e.g., J₃ = 8–10 Hz).

- Methoxyphenyl protons appear as a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz).

¹³C NMR: CF₃ resonates at δ 120–125 ppm (quartet, ¹JCF = 280 Hz). Use DEPT-135 to distinguish CH₃ groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.